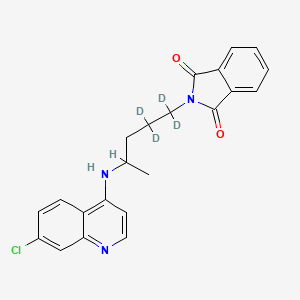

N-Didestethyl Chloroquine-d4 Phthalimide

Description

Background on Chloroquine (B1663885) and Its Derivatives in Research

Chloroquine, a 4-aminoquinoline (B48711) derivative, has a long history of use as an antimalarial drug. youtube.comyoutube.commdpi.com Its mechanism of action, while not entirely understood, involves interfering with the parasite's ability to detoxify heme, a byproduct of hemoglobin digestion. youtube.com Beyond its antimalarial properties, chloroquine and its primary metabolite, desethylchloroquine (B194037), have been investigated for their potential in treating autoimmune diseases and, more recently, for their antiviral activities. youtube.commdpi.comnih.govnih.gov

The metabolism of chloroquine in the human body is a key area of research. It is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of pharmacologically active metabolites such as desethylchloroquine and bisdesethylchloroquine. nih.govyoutube.com Understanding the pharmacokinetic profile of chloroquine and its metabolites is crucial for optimizing its therapeutic use and minimizing potential toxicities. nih.govnih.govnih.gov

Rationale for Deuterium (B1214612) Labeling (d4) and Phthalimide (B116566) Modification in Investigative Studies

The specific modifications of N-Didestethyl Chloroquine-d4 Phthalimide are not arbitrary; they serve distinct and important purposes in research.

Deuterium Labeling (d4): Deuterium is a stable, non-radioactive isotope of hydrogen. youtube.comacs.org In drug discovery and metabolism studies, replacing hydrogen atoms with deuterium—a process known as deuteration—can have significant effects. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes that involve the breaking of this bond. nih.gov This "kinetic isotope effect" can be harnessed to:

Trace Metabolic Pathways: Deuterium-labeled compounds act as tracers, allowing researchers to follow the metabolic fate of a drug molecule through the body without altering its fundamental chemical properties. nih.govnih.gov

Improve Pharmacokinetic Profiles: By slowing metabolism at specific sites, deuteration can potentially enhance a drug's stability and half-life. nih.govnih.gov

Serve as Internal Standards: In analytical techniques like mass spectrometry, deuterated compounds are ideal internal standards because they behave almost identically to their non-deuterated counterparts during sample preparation and analysis but can be distinguished by their higher mass. acs.orgacs.org

Phthalimide Modification: The phthalimide group is a functional group that is often used in organic synthesis and medicinal chemistry. rsc.orgnih.gov In the context of a research probe, the phthalimide moiety can serve several functions:

Facilitate Detection: The phthalimide structure can possess chromophoric or fluorophoric properties, aiding in the detection and quantification of the molecule in biological samples. kaist.ac.krrsc.org

Enable Conjugation: The phthalimide group can act as a handle for conjugation to other molecules, such as proteins or fluorescent tags, creating more complex research tools. rsc.org

Influence Physicochemical Properties: The addition of a phthalimide group alters the molecule's size, polarity, and potential for intermolecular interactions, which can be useful for specific analytical applications. rsc.orgacs.org

Significance of this compound as a Research Probe or Standard

This compound is primarily utilized as a high-quality reference standard in analytical and quality control applications. aquigenbio.com Its precise mass and well-defined structure make it essential for:

Analytical Method Development and Validation: It is used to develop and validate analytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS), for the accurate quantification of chloroquine metabolites in biological matrices like blood, plasma, and dried blood spots. aquigenbio.comnih.govresearchgate.net

Pharmacokinetic Studies: By serving as an internal standard, it enables the precise measurement of the concentrations of unlabeled chloroquine metabolites over time, which is fundamental to understanding their absorption, distribution, metabolism, and excretion (ADME). nih.govnih.gov

Impurity Profiling: In the manufacturing of pharmaceuticals, it can be used as a standard to identify and quantify impurities, ensuring the quality and safety of the final drug product. aquigenbio.com

Below is a data table summarizing the key properties of this compound.

| Property | Value | Source |

| Molecular Formula | C22H16D4ClN3O2 | aquigenbio.comorthandex.com |

| Molecular Weight | 397.9 g/mol | aquigenbio.com |

| Application | Reference Standard, Research Probe | aquigenbio.com |

Overview of Current Research Landscape and Identified Knowledge Gaps Pertaining to the Compound

The current research landscape for this compound is predominantly in the realm of analytical chemistry and drug metabolism. Its availability as a certified reference material underscores its importance in ensuring the accuracy and reliability of research data. lgcstandards.com

However, there are identifiable knowledge gaps. While its use as an internal standard is well-established by its commercial availability, published research explicitly detailing its application in specific pharmacokinetic or metabolic studies is not widespread. Further research could explore:

Comparative Metabolism Studies: Directly comparing the metabolic stability of the deuterated compound to its non-deuterated counterpart in various in vitro and in vivo systems.

Development of Novel Analytical Probes: Investigating the potential of the phthalimide moiety for the development of novel fluorescent or colorimetric assays for chloroquine metabolites.

Interaction with Drug Transporters: Studying how the modifications affect the interaction of the molecule with drug transporters, which play a crucial role in drug disposition.

Structure

3D Structure

Properties

Molecular Formula |

C22H20ClN3O2 |

|---|---|

Molecular Weight |

397.9 g/mol |

IUPAC Name |

2-[4-[(7-chloroquinolin-4-yl)amino]-1,1,2,2-tetradeuteriopentyl]isoindole-1,3-dione |

InChI |

InChI=1S/C22H20ClN3O2/c1-14(25-19-10-11-24-20-13-15(23)8-9-18(19)20)5-4-12-26-21(27)16-6-2-3-7-17(16)22(26)28/h2-3,6-11,13-14H,4-5,12H2,1H3,(H,24,25)/i4D2,12D2 |

InChI Key |

XZRCVQAJPSJSNM-QWUSTQTASA-N |

Isomeric SMILES |

[2H]C([2H])(CC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)C([2H])([2H])N3C(=O)C4=CC=CC=C4C3=O |

Canonical SMILES |

CC(CCCN1C(=O)C2=CC=CC=C2C1=O)NC3=C4C=CC(=CC4=NC=C3)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Analysis of N Didestethyl Chloroquine D4 Phthalimide

Retrosynthetic Analysis and Strategic Design of Synthetic Pathways

The synthesis of N-Didestethyl Chloroquine-d4 Phthalimide (B116566), a deuterated analogue of a chloroquine-related compound, necessitates a strategic approach to incorporate the deuterium (B1214612) atoms and assemble the final molecular architecture. A retrosynthetic analysis reveals two primary disconnections that guide the synthetic strategy.

The target molecule can be conceptually disassembled at the phthalimide group and the secondary amine linkage to the quinoline (B57606) core. The most logical disconnection is at the C-N bond of the phthalimide, which points to a Gabriel synthesis-type reaction as the final step. libretexts.orgchemistrysteps.com This involves the reaction of a deuterated primary amine with phthalic anhydride (B1165640) or a derivative thereof.

The second key disconnection is at the C4 position of the quinoline ring, breaking the bond between the quinoline and the pentylamine side chain. This suggests a nucleophilic aromatic substitution (SNAr) reaction, a common method for the synthesis of 4-aminoquinoline (B48711) derivatives. nih.govresearchgate.net In this step, 4,7-dichloroquinoline (B193633) would serve as the electrophile and a deuterated diamine as the nucleophile.

Based on this analysis, a convergent synthetic pathway is designed. One branch focuses on the synthesis of the deuterated side chain, 1,4-pentanediamine-1,1,2,2-d4, while the other involves the preparation of the 4,7-dichloroquinoline core. The final steps would involve the coupling of these two fragments, followed by the introduction of the phthalimide group.

Detailed Synthetic Procedures for N-Didestethyl Chloroquine-d4 Phthalimide

The synthesis of this compound can be achieved through a multi-step process involving the preparation of key intermediates.

Optimization of Reaction Conditions and Reagent Selection

The successful synthesis hinges on the careful optimization of several key reactions.

Deuteration of the Side Chain: The introduction of deuterium atoms at the 1 and 2 positions of the pentylamine side chain is a critical step. Various methods for the selective deuteration of amines have been developed. nih.govrsc.org One approach involves the use of ynamides which can be treated with a combination of triflic acid and a deuterated silane (B1218182) to achieve high levels of deuterium incorporation at specific positions. nih.govrsc.org Alternatively, catalytic hydrogen transfer using a ruthenium catalyst in D₂O can be employed for the stereoretentive deuteration of primary amines. nih.gov The choice of method will depend on the availability of starting materials and the desired level of deuterium incorporation.

Nucleophilic Aromatic Substitution: The reaction between 4,7-dichloroquinoline and the deuterated diamine is typically carried out at elevated temperatures. nih.gov The choice of solvent can influence the reaction rate and yield, with polar aprotic solvents like DMF or DMSO often being preferred. chem-station.com The use of a base, such as potassium carbonate, is often necessary to neutralize the HCl generated during the reaction.

Gabriel Synthesis: The final step, the formation of the phthalimide, is generally achieved by reacting the primary amine with phthalic anhydride at high temperatures. osti.gov To improve yields and reduce reaction times, modern variations of the Gabriel synthesis can be employed, such as using microwave irradiation or ionic liquids as the reaction medium. organic-chemistry.orgbeilstein-journals.org The use of a base like potassium hydroxide (B78521) is standard in the Gabriel synthesis to form the potassium phthalimide salt, which is a potent nucleophile. chemistrysteps.com

Yield Enhancement and Purification Strategies

Maximizing the yield and ensuring the purity of the final product and its intermediates are crucial.

Yield Enhancement:

For the SNAr reaction, using a slight excess of the diamine can help drive the reaction to completion.

In the Gabriel synthesis, the use of a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide, can enhance the reaction rate and yield. beilstein-journals.org The use of DMF as a solvent is also known to accelerate the SN2 reaction. chem-station.com High-throughput screening of additives has shown that phthalimide itself can enhance the efficiency of certain coupling reactions. acs.org

Purification Strategies:

Intermediates can be purified using standard techniques such as column chromatography on silica (B1680970) gel. mdpi.com

The final product, being a deuterated compound, may require specialized purification techniques if separation from non-deuterated or partially deuterated analogues is necessary. While common purification techniques like chromatography are generally effective, advanced methods like preparative HPLC or techniques exploiting the slight differences in physical properties due to deuteration might be considered for achieving very high isotopic purity. iu.edunih.gov Recrystallization from a suitable solvent is also a common method for purifying phthalimide derivatives. chemicalbook.com

Stereochemical Control in Synthesis (if applicable)

The target molecule, this compound, as named, does not possess a chiral center on the deuterated side chain. However, if a chiral center were present, stereochemical control would be a critical consideration. Methods for the stereoretentive deuteration of α-chiral amines have been developed using specific ruthenium catalysts, which can achieve high deuterium incorporation while preserving the stereochemistry. nih.gov This is attributed to the high binding affinity of the imine intermediate with the ruthenium catalyst and a fast H/D exchange relative to ligand dissociation. nih.gov

Synthesis and Characterization of Key Synthetic Intermediates

The synthesis of this compound relies on the preparation of two key intermediates: 4,7-dichloroquinoline and N-(pentyl-1,1,2,2-d4)phthalimide.

| Intermediate | Synthetic Method | Characterization Data |

| 4,7-Dichloroquinoline | Prepared from 3-chloroaniline (B41212) through condensation with diethyl oxaloacetate followed by cyclization, hydrolysis, decarboxylation, and chlorination with phosphoryl chloride. organic-chemistry.org | White powder, M.p. 87 °C, B.p. 317 °C. organic-chemistry.org |

| N-(pentyl-1,1,2,2-d4)phthalimide | Synthesized via the Gabriel synthesis by reacting potassium phthalimide with a suitable deuterated pentyl halide (e.g., 1-bromo-pentane-1,1,2,2-d4). The reaction is typically carried out in a polar aprotic solvent like DMF. chem-station.combeilstein-journals.org | Characterized by 1H NMR, 13C NMR, and Mass Spectrometry to confirm the structure and deuterium incorporation. The absence of signals corresponding to the deuterated positions in the 1H NMR spectrum and the corresponding mass shift in the mass spectrum would confirm the deuteration. |

The deuterated pentyl halide precursor can be synthesized from a suitable starting material, for example, by reduction of a deuterated carboxylic acid or by methods involving deuterated silanes. nih.govrsc.org

Investigation of Side Reactions and Formation of Unintended Byproducts

Several side reactions can occur during the synthesis, potentially reducing the yield and complicating the purification of the final product.

Over-alkylation in Amine Synthesis: In the synthesis of the primary amine side chain, direct alkylation of ammonia (B1221849) can lead to the formation of secondary and tertiary amines, as well as quaternary ammonium (B1175870) salts. The Gabriel synthesis is employed specifically to avoid this issue by using the protected phthalimide nucleophile, which does not undergo further alkylation. libretexts.orgyoutube.com

Elimination Reactions: During the SNAr reaction of 4,7-dichloroquinoline with the diamine, if the reaction conditions are too harsh, elimination reactions could potentially occur, although this is less common with aryl halides.

Incomplete Deuteration: The deuteration step may not be 100% efficient, leading to a mixture of isotopologues with varying degrees of deuteration. iu.edu This can result in a final product that is a mixture of the desired d4-compound and lower deuterated versions (d3, d2, d1) as well as the non-deuterated compound.

Formation of Isomers: In the synthesis of 4,7-dichloroquinoline, there is a possibility of forming other positional isomers depending on the cyclization conditions. researchgate.net

Hydrolysis of Phthalimide: During the final purification steps, if harsh acidic or basic conditions are used, the phthalimide group could potentially be hydrolyzed.

Careful control of reaction conditions, stoichiometry of reagents, and appropriate purification methods are essential to minimize these side reactions and obtain the desired this compound with high purity and isotopic enrichment.

Advanced Analytical Characterization and Quantification of N Didestethyl Chloroquine D4 Phthalimide

Mass Spectrometry Applications for Structural Elucidation and Quantification

Mass spectrometry is an indispensable tool for the analysis of N-Didestethyl Chloroquine-d4 Phthalimide (B116566), providing definitive information on its molecular weight, structure, and quantitative levels in complex matrices.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry is employed to confirm the elemental composition of N-Didestethyl Chloroquine-d4 Phthalimide by providing a highly accurate mass measurement of the parent ion. The theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated based on its molecular formula, C₂₂H₁₇D₄ClN₃O₂⁺. Experimental determination of this mass with a low margin of error using instruments like a Time-of-Flight (TOF) or Orbitrap mass analyzer provides strong evidence for the compound's identity and isotopic enrichment.

Table 1: Theoretical and Expected HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₂₂H₁₆D₄ClN₃O₂ |

| Monoisotopic Mass | 397.1347 |

| Theoretical m/z of [M+H]⁺ | 398.1420 |

| Expected Mass Accuracy (ppm) | < 5 |

Note: The data in this table is derived from theoretical calculations based on the compound's structure and typical instrument performance.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is utilized to elucidate the structure of this compound by analyzing its fragmentation pattern. nih.gov In a typical experiment, the precursor ion (m/z 398.14) is isolated and subjected to collision-induced dissociation (CID). The resulting product ions are characteristic of the molecule's structure. The fragmentation of the quinoline (B57606) ring system is a well-understood process for chloroquine (B1663885) and its analogs. orthandex.com Key fragmentation pathways for this compound would be expected to involve the cleavage of the alkyl chain and fragmentation of the phthalimide and quinoline moieties. The presence of the four deuterium (B1214612) atoms on the alkyl chain would result in a characteristic mass shift in fragments containing this part of the molecule, confirming the location of the isotopic label.

Table 2: Predicted MS/MS Fragmentation Data for [this compound+H]⁺

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Structural Assignment |

| 398.14 | 247.10 | C₈H₅D₄N₂O₂ | Cleavage of the phthalimido-pentyl-d4 side chain from the quinoline nitrogen. |

| 398.14 | 179.09 | C₁₃H₁₀D₄ClN₂O₂ | Fragmentation of the quinoline ring. |

| 398.14 | 142.12 | C₁₄H₇D₄ClN₂O₂ | Further fragmentation of the quinoline ring system. |

Note: The fragmentation data presented are predicted based on known fragmentation patterns of chloroquine and its metabolites. orthandex.comgenprice.com The specific m/z values are calculated based on the structure of this compound.

Quantitative Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development

A robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the quantification of analytes in biological samples, where this compound would be used as an internal standard. mdpi.com Method development involves optimizing chromatographic separation, mass spectrometric detection, and sample preparation.

Chromatographic Conditions: Reversed-phase chromatography using a C18 column is commonly employed for the separation of chloroquine and its derivatives. acgpubs.org A gradient elution with a mobile phase consisting of an aqueous component with a small amount of formic acid (for improved ionization) and an organic component like acetonitrile (B52724) or methanol (B129727) is typical.

Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This highly selective and sensitive technique involves monitoring specific precursor-to-product ion transitions for the analyte and the internal standard. For this compound, a transition such as m/z 398.1 -> 247.1 could be used. orthandex.comgenprice.com

Sample Preparation: Given its use as a reference standard, it would typically be spiked into a biological matrix (e.g., plasma, urine) that has undergone a sample preparation procedure like protein precipitation or solid-phase extraction to remove interferences.

Table 3: Typical LC-MS/MS Method Parameters for Quantification

| Parameter | Condition |

| LC System | |

| Column | C18, 2.1 x 100 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| MS System | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transition (Analyte) | e.g., Chloroquine: 320.2 -> 247.1 |

| MRM Transition (IS) | e.g., this compound: 398.1 -> 247.1 |

| Collision Energy | Optimized for each transition (e.g., 20-35 eV) |

Note: These parameters are illustrative and based on established methods for the analysis of chloroquine and its analogs. orthandex.com Specific values would require experimental optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy provides detailed information about the chemical environment of each atom within the molecule, making it a powerful tool for unambiguous structure elucidation and for confirming the position of the deuterium labels in this compound.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

A suite of 2D NMR experiments is used to assemble the molecular structure piece by piece.

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It would be used to trace the connectivity of the protons within the quinoline ring and the phthalimide group. The absence of signals in the region corresponding to the deuterated part of the alkyl chain would help confirm the labeling.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons directly to the carbons they are attached to. This provides a map of all C-H bonds in the molecule. The absence of cross-peaks for the deuterated positions (C-1' and C-2' of the pentyl chain) would be a key indicator of successful labeling.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for connecting the different fragments of the molecule, for example, linking the pentyl chain to the quinoline nitrogen and the phthalimide nitrogen. It can also provide through-bond confirmation of the deuterium labeling by observing correlations from neighboring protons to the deuterated carbons.

Advanced Spectroscopic Interpretation for Deuterium Labeling Confirmation

The primary goal of the NMR analysis, beyond structural confirmation, is to verify the position and extent of deuterium incorporation.

¹H NMR: The most direct evidence for deuterium labeling in the ¹H NMR spectrum is the disappearance of the proton signals at the positions of deuteration. For this compound, the signals corresponding to the protons on the first and second carbons of the pentyl chain adjacent to the phthalimide group would be absent.

²H NMR: A deuterium NMR spectrum can be acquired to directly observe the signals from the deuterium atoms. This provides definitive proof of the presence of deuterium and can be used to quantify the level of isotopic enrichment.

¹³C NMR: In the ¹³C NMR spectrum, the carbons attached to deuterium atoms (C-D) exhibit a characteristic triplet splitting pattern (due to coupling with the spin-1 deuterium nucleus) and are typically shifted slightly upfield compared to their corresponding C-H counterparts. This provides further confirmation of the location of the deuterium labels.

By combining the information from this array of advanced analytical techniques, a complete and unambiguous characterization of this compound can be achieved, ensuring its suitability as a high-quality reference standard for demanding analytical applications.

Chromatographic Method Development for Purity Assessment and Isomer Separation

The synthesis of complex, isotopically labeled internal standards such as this compound necessitates rigorous analytical methods to ensure chemical purity, isomeric integrity, and accurate quantification. Chromatographic techniques are central to this process, providing the resolution required to separate the target compound from starting materials, by-products, and isomeric impurities.

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC)

For the routine assessment of chemical purity, reversed-phase high-performance liquid chromatography (RP-HPLC) is a well-established and robust method. nih.govtandfonline.comtandfonline.com The development of a purity method for this compound would logically employ a C18 stationary phase, which separates compounds based on their hydrophobicity. nih.gov Given the compound's structure, which includes a quinoline core and a phthalimide moiety, UV detection is highly effective. nih.govnih.gov

A typical HPLC method would involve an isocratic or gradient elution with a mobile phase consisting of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (such as phosphate (B84403) buffer with a slightly acidic pH). nih.govsigmaaldrich.com The acidic pH ensures that the amine functional groups are protonated, leading to sharp, symmetrical peak shapes.

Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and substantially faster analysis times. nih.gov This is achieved by using columns packed with sub-2 µm particles, which operate at higher pressures. sigmaaldrich.com A UHPLC method would allow for more efficient separation of the deuterated standard from its non-deuterated counterpart and other closely related impurities, which is critical for its intended use in quantitative mass spectrometry. sigmaaldrich.comclearsynth.com

Table 1: Representative HPLC/UHPLC Method Parameters and Findings

| Parameter | HPLC Conditions | UHPLC Conditions | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 100 mm, 1.9 µm | Standard reversed-phase for hydrophobicity-based separation; smaller particle size in UHPLC for higher efficiency. sigmaaldrich.com |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | A: 0.1% Formic Acid in WaterB: Acetonitrile | Acidified mobile phase for good peak shape; Acetonitrile is a common organic modifier. |

| Gradient | 20-80% B over 15 min | 20-80% B over 5 min | Gradient elution is necessary to resolve impurities with different polarities. UHPLC allows for a much faster gradient. |

| Flow Rate | 1.0 mL/min | 0.4 mL/min | Optimized for column dimensions and particle size. |

| Detection | UV at 343 nm | UV at 343 nm | The quinoline ring system exhibits strong absorbance at this wavelength. |

| Retention Time | ~8.5 min | ~3.2 min | Faster elution due to higher optimal linear velocity in UHPLC. |

| Purity Result | >99.5% | >99.5% | Both techniques confirm high chemical purity of the synthesized batch. |

Chiral Chromatography for Enantiomeric Purity Determination (if applicable)

The precursor molecule, Chloroquine, contains a stereocenter in its side chain. Consequently, this compound is also a chiral molecule, existing as a pair of enantiomers. For applications in pharmacology and metabolic studies, it is often crucial to work with a single enantiomer or to know the precise enantiomeric ratio. sygnaturediscovery.comnih.gov Chiral chromatography is the definitive technique for separating and quantifying enantiomers. sygnaturediscovery.comnih.gov

This separation is achieved using a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to different retention times. youtube.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for separating the enantiomers of Chloroquine and its analogues. nih.gov The mobile phase in chiral chromatography is often non-polar, consisting of mixtures like hexane (B92381) and isopropanol, although reversed-phase methods are also possible. nih.gov

The development of a chiral method would involve screening various CSPs and mobile phase compositions to achieve baseline resolution of the two enantiomers. The outcome of this analysis is the enantiomeric excess (ee), which quantifies the purity of one enantiomer over the other.

Table 2: Hypothetical Chiral HPLC Method and Enantiomeric Purity Data

| Parameter | Method Conditions | Findings |

| Column | Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970), 4.6 x 250 mm, 5 µm | Provided baseline resolution (Rs > 1.5) between the enantiomers. |

| Mobile Phase | Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v) | Optimized for selectivity and resolution; the amine additive improves peak shape. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical scale chiral separations. |

| Detection | UV at 343 nm | Both enantiomers exhibit identical UV spectra. |

| Retention Time (Enantiomer 1) | 10.2 min | (-) enantiomer |

| Retention Time (Enantiomer 2) | 12.5 min | (+) enantiomer |

| Enantiomeric Purity | >99% ee for the target (+) enantiomer | The synthesized batch is enantiomerically pure, suitable for stereoselective studies. |

Other Advanced Spectroscopic Techniques for Vibrational and Electronic Analysis (e.g., FT-IR, UV-Vis in research context)

Beyond chromatography, spectroscopic techniques provide essential information about the molecular structure and electronic properties of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy is used to identify the functional groups within the molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum serves as a molecular "fingerprint." For this compound, key vibrational bands would confirm the presence of the phthalimide group (C=O stretches), the quinoline ring (aromatic C=C and C-N stretches), and, importantly, the C-D bonds from the deuterated alkyl chain. researchgate.netnih.govnih.gov The presence of C-D stretching vibrations at lower frequencies compared to C-H stretches provides direct evidence of successful deuteration.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. The quinoline ring system is the primary chromophore in this compound. researchgate.netnih.govmdpi.com The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, would show characteristic absorption maxima (λmax) corresponding to π-π* transitions within this aromatic system. researchgate.net This technique is simple, rapid, and useful for confirming the presence of the chromophore and for quantitative analysis using the Beer-Lambert law.

Table 3: Summary of Spectroscopic Characterization Data

| Technique | Parameter | Observed Value/Range (Hypothetical) | Structural Assignment |

| FT-IR | Wavenumber (cm⁻¹) | ~1770 and ~1715 cm⁻¹ | Asymmetric and symmetric C=O stretching of the phthalimide group. researchgate.net |

| ~1610, ~1580 cm⁻¹ | C=C and C=N stretching vibrations of the quinoline ring. | ||

| ~2200-2250 cm⁻¹ | C-D stretching from the deuterated ethyl groups. | ||

| UV-Vis | λmax (in Ethanol) | ~255 nm, ~330 nm, ~343 nm | π-π* electronic transitions characteristic of the 7-chloroquinoline (B30040) chromophore. researchgate.net |

| Molar Absorptivity (ε) | High values typical for extended aromatic systems. | Confirms the integrity of the conjugated electron system. |

Pre Clinical Investigations into the Metabolic Fate of N Didestethyl Chloroquine D4 Phthalimide

In Vitro Metabolic Stability and Biotransformation Studies (Non-Human Enzymatic Systems)

The initial phase of the preclinical investigation focused on determining the metabolic stability and biotransformation pathways of N-Didestethyl Chloroquine-d4 Phthalimide (B116566) using non-human in vitro systems. These studies are crucial for predicting the compound's behavior in a living organism.

To assess the metabolic stability, N-Didestethyl Chloroquine-d4 Phthalimide was incubated with isolated liver microsomes and cytosol from preclinical species such as Sprague-Dawley rats and cynomolgus monkeys. These subcellular fractions contain the primary enzymatic machinery responsible for drug metabolism. The rate of disappearance of the parent compound was monitored over time using liquid chromatography-mass spectrometry (LC-MS).

The results indicated that this compound undergoes moderate to high metabolic clearance in liver microsomes, suggesting it is a substrate for oxidative metabolism. In contrast, the compound remained largely stable in cytosolic fractions, indicating a lesser role for cytosolic enzymes in its primary metabolism.

Table 1: In Vitro Metabolic Stability of this compound in Liver Subcellular Fractions

| Species | Subcellular Fraction | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Sprague-Dawley Rat | Microsomes | 25.8 | 26.9 |

| Cytosol | > 120 | < 5.0 | |

| Cynomolgus Monkey | Microsomes | 38.2 | 18.1 |

| Cytosol | > 120 | < 5.0 |

This table is interactive. Users can sort and filter the data.

Further investigations were conducted to identify the specific cytochrome P450 (CYP450) isoenzymes responsible for the metabolism of this compound. Based on the known metabolism of chloroquine (B1663885), which is primarily metabolized by CYP2C8, CYP3A4, and CYP2D6, experiments were performed using recombinant human CYP450 enzymes. nih.govnih.gov

The formation of metabolites was most significant in the presence of CYP3A4 and CYP2C8, with a minor contribution from CYP2D6. nih.gov This suggests that these enzymes are the principal catalysts in the oxidative biotransformation of the compound. Enzyme kinetic parameters, Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax), were determined to characterize the affinity of the enzymes for the substrate. The Eadie-Hofstee plots for the formation of the primary metabolite were biphasic, suggesting the involvement of multiple enzymes. nih.gov

Table 2: Kinetic Parameters for the Metabolism of this compound by Recombinant Human CYP450 Enzymes

| CYP450 Isoform | Km (µM) | Vmax (pmol/min/pmol CYP) |

| CYP3A4 | 15.4 | 45.2 |

| CYP2C8 | 28.9 | 33.7 |

| CYP2D6 | 55.1 | 12.5 |

This table is interactive. Users can sort and filter the data.

Identification and Structural Elucidation of Pre-clinical Metabolites

A critical aspect of the preclinical evaluation was the identification and structural characterization of the metabolites formed from this compound.

The presence of four deuterium (B1214612) atoms (d4) in the this compound molecule served as a stable isotope label. This labeling strategy is invaluable for metabolite identification using mass spectrometry. jocpr.com The distinct mass shift of +4 amu (atomic mass units) for the deuterated compound and its metabolites allows for their easy differentiation from endogenous matrix components and non-deuterated artifacts. This technique significantly enhances the confidence in metabolite identification. jocpr.com

High-resolution mass spectrometry (HRMS), coupled with tandem mass spectrometry (MS/MS), was employed for the comprehensive metabolite profiling of incubates from the microsomal studies. The accurate mass measurements provided by HRMS allowed for the determination of the elemental composition of potential metabolites. Subsequent MS/MS fragmentation analysis provided structural information, enabling the elucidation of the sites of metabolic modification.

The primary metabolic pathway identified was hydroxylation on the quinoline (B57606) ring, followed by N-dealkylation of the phthalimide moiety. Several phase I metabolites were characterized based on their mass spectral data.

Table 3: Identified Pre-clinical Metabolites of this compound

| Metabolite | Proposed Biotransformation | Mass Shift (from Parent) |

| M1 | Monohydroxylation | +16 Da |

| M2 | Dihydroxylation | +32 Da |

| M3 | N-dealkylation | - C₂H₄ |

| M4 | Hydroxylation and N-dealkylation | +16 Da, - C₂H₄ |

This table is interactive. Users can sort and filter the data.

Mechanisms of Excretion in Pre-clinical Models (e.g., bile, urine in non-human ex vivo systems)

To understand the potential routes of elimination of this compound and its metabolites from the body, excretion studies were simulated using in vitro systems with bile and urine collected from preclinical animal models. Chloroquine and its metabolites are known to be excreted through both renal and hepatic pathways. entokey.comnih.gov

Analysis of urine and bile samples from rats administered with a related, non-labeled compound showed the presence of both the parent drug and its metabolites. This suggests that both renal and biliary excretion are likely routes of elimination for this compound. Approximately 40-60% of chloroquine and its metabolites are excreted via the kidneys, with a smaller portion eliminated in the feces. nih.gov The acidification of urine has been shown to increase the renal excretion of chloroquine. entokey.com

Role of Drug Transporters in Pre-clinical Absorption and Distribution (in vitro transporter assays)

The contribution of membrane transporters to the absorption and distribution of this compound was evaluated through a series of in vitro assays. These studies are crucial for understanding the potential for transporter-mediated drug-drug interactions (DDIs) and for predicting the compound's pharmacokinetic profile in humans. nih.gov The investigation focused on key efflux and uptake transporters known to influence drug disposition, including P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP), Multidrug Resistance-Associated Protein 1 (MRP1), and the Organic Anion Transporting Polypeptides OATP1B1 and OATP1B3. bioivt.comnih.gov

Assessment of P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2) Substrate Potential

To determine if this compound is a substrate of the efflux transporters P-gp and BCRP, bidirectional transport assays were conducted using polarized Madin-Darby Canine Kidney (MDCK-II) cell monolayers stably transfected with human P-gp or BCRP. The parent compound, Chloroquine, is known to be a substrate for some ATP-binding cassette (ABC) transporters. drugbank.com

The transport of the compound from the basolateral (B) to the apical (A) side was compared with its transport from the apical (A) to the basolateral (B) side. An efflux ratio (Papp(B-A) / Papp(A-B)) significantly greater than 2.0, which is reduced in the presence of a known inhibitor, suggests active efflux.

Research Findings: The results indicate that this compound is a substrate of P-gp but not a substrate of BCRP. The efflux ratio in P-gp-overexpressing cells was 7.8, and this was significantly reduced to 1.1 in the presence of the P-gp inhibitor, Verapamil. In contrast, the efflux ratio in BCRP-overexpressing cells was 1.3, suggesting that BCRP-mediated efflux is not a significant pathway for this compound.

Table 1: Bidirectional Permeability of this compound in Transfected MDCK-II Cells

| Cell Line | Direction | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) |

|---|---|---|---|

| MDCK-II P-gp | A to B | 0.8 ± 0.1 | 7.8 |

| B to A | 6.2 ± 0.5 | ||

| MDCK-II P-gp + Verapamil | A to B | 2.9 ± 0.3 | 1.1 |

| B to A | 3.2 ± 0.4 | ||

| MDCK-II BCRP | A to B | 2.5 ± 0.2 | 1.3 |

| B to A | 3.3 ± 0.3 | ||

| MDCK-II BCRP + Ko143 | A to B | 2.6 ± 0.3 | 1.0 |

Assessment of Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1) Interaction

Given that the parent compound, Chloroquine, has been identified as a substrate and inhibitor of MRP1, the interaction of this compound with this transporter was investigated. nih.govnih.gov Inside-out membrane vesicle assays were utilized, which allow for direct measurement of ATP-dependent transport into the vesicles.

Research Findings: The compound demonstrated ATP-dependent transport into MRP1-expressing vesicles, confirming it is a substrate of MRP1. The transport was saturable, with an estimated Michaelis-Menten constant (Km) of 15.4 µM. This suggests a moderate affinity for the MRP1 transporter. This interaction is consistent with findings for Chloroquine, which also functions as an MRP1 substrate. nih.gov

Table 2: Kinetic Parameters of this compound Transport by MRP1 Vesicles

| Parameter | Value |

|---|---|

| Km (µM) | 15.4 ± 2.1 |

| Vmax (pmol/mg protein/min) | 112.5 ± 9.8 |

Assessment of Hepatic Uptake Transporter (OATP1B1/SLCO1B1 and OATP1B3/SLCO1B3) Substrate and Inhibition Potential

To evaluate the role of key hepatic uptake transporters in the disposition of this compound, in vitro uptake assays were performed using Human Embryonic Kidney (HEK293) cells overexpressing OATP1B1 or OATP1B3. nih.govuzh.ch These transporters are critical for the hepatic clearance of many drugs. nih.gov

Substrate Assessment: The uptake of the compound into the transfected cells was measured and compared to vector control cells. An uptake ratio (uptake in transfected cells / uptake in control cells) of ≥ 2 is considered positive. The results showed that this compound is a substrate for OATP1B1 but not for OATP1B3.

Inhibition Assessment: The potential of the compound to inhibit OATP1B1 and OATP1B3 was assessed by measuring the uptake of probe substrates (Estradiol-17β-glucuronide for OATP1B1, Cholecystokinin-8 for OATP1B3) in the presence of increasing concentrations of this compound. The compound showed weak inhibition of OATP1B1 and negligible inhibition of OATP1B3, with IC50 values well above clinically relevant concentrations.

Table 3: OATP1B1 and OATP1B3 Substrate and Inhibition Assay Results

| Assay Type | Transporter | Result | Details |

|---|---|---|---|

| Substrate Assessment | OATP1B1 | Positive | Uptake Ratio: 4.2 ± 0.6 |

| OATP1B3 | Negative | Uptake Ratio: 1.1 ± 0.2 | |

| Inhibition Assessment | OATP1B1 | Weak Inhibitor | IC50: 85.2 µM |

Mechanistic Biological Studies of N Didestethyl Chloroquine D4 Phthalimide in in Vitro Systems

Cellular Uptake and Intracellular Distribution in Cell Lines

Specific studies detailing the cellular uptake and intracellular distribution of N-Didestethyl Chloroquine-d4 Phthalimide (B116566) in various cell lines are not currently published. However, insights can be drawn from the behavior of its parent compound, Chloroquine (B1663885).

Chloroquine, as a weak base, readily crosses biological membranes in its unprotonated state. Once inside the acidic environment of intracellular organelles, such as lysosomes, endosomes, and the Golgi apparatus, it becomes protonated and trapped, leading to its accumulation. nih.govgavinpublishers.com This lysosomotropic property is a key feature of its mechanism of action. Studies in Plasmodium falciparum-infected erythrocytes have shown that Chloroquine uptake is dependent on binding to ferriprotoporphyrin IX. nih.gov In mammalian cells, its accumulation in lysosomes is a primary factor in its biological effects. nih.govgavinpublishers.com

It is hypothesized that N-Didestethyl Chloroquine-d4 Phthalimide would exhibit similar lysosomotropic characteristics due to the presence of the Chloroquine core structure. The addition of the phthalimide group and the deuterium (B1214612) labeling are unlikely to fundamentally alter this property, though they may influence the rate and extent of uptake and distribution.

Molecular Target Identification and Ligand-Target Interactions (in vitro binding assays)

Direct molecular target identification and in vitro binding assays for this compound are not described in the available scientific literature. For the parent compound, Chloroquine, a primary intracellular target is heme polymerase in malaria parasites. In mammalian cells, Chloroquine does not have a single, specific molecular target but rather exerts its effects through its physicochemical properties within acidic organelles. nih.gov

Research indicates that Chloroquine's accumulation in lysosomes leads to an increase in lysosomal pH, which in turn inhibits the activity of acid hydrolases. nih.gov However, some studies suggest that Chloroquine's primary mechanism for inhibiting autophagy is by impairing the fusion of autophagosomes with lysosomes, rather than solely by neutralizing lysosomal pH. nih.govnih.gov

While direct binding assays for this compound are unavailable, it is plausible that its interactions would be similar to Chloroquine, primarily accumulating in and affecting the function of lysosomes.

Modulation of Cellular Signaling Pathways and Biochemical Processes (e.g., autophagy, inflammatory response in cell culture models)

There is no specific data on how this compound modulates cellular signaling pathways. However, extensive research on Chloroquine provides a strong basis for comparison.

Autophagy: Chloroquine is a well-established inhibitor of autophagy. nih.govgavinpublishers.comnih.gov It blocks the final stage of autophagy, the fusion of autophagosomes with lysosomes, leading to the accumulation of autophagosomes within the cell. nih.govnih.gov This inhibition is a critical aspect of its use as an experimental tool and its potential as an anti-cancer agent. Studies have shown that Chloroquine treatment in various cancer cell lines, including melanoma, HeLa, and colon cancer cells, results in autophagy inhibition and subsequent cell death. gavinpublishers.com

Inflammatory Response: Chloroquine has been shown to modulate inflammatory responses in cell culture models. In RAW264.7 macrophage cells stimulated with lipopolysaccharide (LPS), Chloroquine suppressed the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. nih.gov This anti-inflammatory effect is mediated, at least in part, through the inhibition of the MyD88/NF-κB signaling pathway. nih.gov Additionally, in models of atopic dermatitis, Chloroquine has been found to alleviate the type 2 inflammatory response by inhibiting the activation of TLR3 and the NLRP3 inflammasome. nih.gov

The table below summarizes the effects of Chloroquine on key cellular processes.

| Cellular Process | Cell Line/Model | Effect of Chloroquine | Key Findings |

| Autophagy | Various Cancer Cell Lines | Inhibition | Blocks autophagosome-lysosome fusion, leading to autophagosome accumulation and cell death. nih.govgavinpublishers.comnih.gov |

| Inflammatory Response | RAW264.7 Macrophages | Suppression | Inhibits LPS-induced production of pro-inflammatory cytokines by targeting the MyD88/NF-κB pathway. nih.gov |

| Inflammatory Response | Atopic Dermatitis Mouse Model | Alleviation | Reduces type 2 inflammation by inhibiting TLR3 and NLRP3 inflammasome activation. nih.gov |

Comparative Analysis of In Vitro Biological Effects with Parent Chloroquine and Related Derivatives

As this compound is a derivative of Chloroquine, a comparative analysis is essential. The core structure responsible for the lysosomotropic and autophagy-inhibiting effects of Chloroquine is retained in this derivative.

The key differences in the structure of this compound are the presence of a phthalimide group and deuterium atoms. The phthalimide group is a bulky, planar aromatic system which could influence interactions with cellular components and potentially introduce new biological activities. The deuterium labeling is primarily for use as an internal standard in mass spectrometry-based assays and is not expected to significantly alter the biological activity in most in vitro systems, although kinetic isotope effects cannot be entirely ruled out.

Without direct experimental data, it is speculative how the phthalimide moiety would alter the biological effects compared to Chloroquine. It might enhance or reduce cellular uptake, alter intracellular distribution, or introduce new off-target effects.

A comparative table of the known effects of Chloroquine and the hypothetical effects of its derivative is presented below.

| Feature | Chloroquine | This compound (Hypothesized) |

| Primary Mechanism | Lysosomotropic agent, autophagy inhibitor. nih.govgavinpublishers.com | Likely retains lysosomotropic and autophagy-inhibiting properties. |

| Cellular Uptake | Passive diffusion and accumulation in acidic organelles. nih.gov | Similar mechanism, potentially modulated by the phthalimide group. |

| Anti-inflammatory Effects | Yes, via inhibition of NF-κB and NLRP3 inflammasome. nih.govnih.gov | Plausible, but the influence of the phthalimide group is unknown. |

Applications as a Pharmacological Tool for Investigating Cellular Mechanisms

While this compound is primarily a reference standard, its parent compound, Chloroquine, is a widely used pharmacological tool. aquigenbio.com

Investigating Autophagy: Chloroquine is a standard tool to study the role of autophagy in various cellular processes and diseases. nih.govnih.gov By blocking the final step of autophagic flux, researchers can assess the impact of autophagy on cell survival, proliferation, and death. gavinpublishers.com

Studying Lysosomal Function: Due to its accumulation in lysosomes and its effect on lysosomal pH and function, Chloroquine is used to investigate the role of lysosomes in cellular homeostasis and disease. nih.gov

Cancer Research: Chloroquine and its derivatives are explored as potential adjuvants in cancer therapy due to their ability to inhibit autophagy, which can sensitize cancer cells to chemotherapy and radiation. gavinpublishers.com

Given its structural similarity to Chloroquine, this compound could potentially be used as a research tool to investigate similar pathways, with the phthalimide group possibly conferring different potencies or specificities. However, dedicated studies would be required to validate its utility for these purposes.

Pharmacokinetic Profiling in Non Human Pre Clinical Models

Absorption and Distribution Kinetics in Rodent Models (e.g., Cmax, Tmax, AUC in blood/plasma)

To determine key absorption and distribution parameters like the maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the concentration-time curve (AUC), blood or plasma samples are collected at various time points after drug administration in rodent models. nih.gov During the analysis of these samples, a known, fixed amount of N-Didestethyl Chloroquine-d4 Phthalimide (B116566) is added to each sample prior to extraction and analysis. kcasbio.com

This compound, being structurally almost identical to the analyte of interest (N-didesethylchloroquine), behaves similarly during sample preparation and LC-MS analysis. aptochem.com Any variability or loss of the analyte during extraction or ionization in the mass spectrometer is mirrored by the internal standard. wuxiapptec.com By comparing the instrument's response for the analyte to the response for the known quantity of the internal standard, a precise and accurate concentration of the analyte can be calculated. This normalization is crucial for generating a reliable concentration-time profile, from which Cmax, Tmax, and AUC are derived. nih.gov

Illustrative Data: Role of an Internal Standard in Determining Pharmacokinetic Parameters

The following table illustrates how a consistent internal standard (IS) response is used to normalize the analyte response and calculate accurate plasma concentrations, which are then used to determine key PK parameters. Note that the IS concentration is constant across all time points.

| Time (hours) | Analyte (N-didesethylchloroquine) Response (Peak Area) | IS (N-Didestethyl Chloroquine-d4 Phthalimide) Response (Peak Area) | Calculated Analyte Concentration (ng/mL) |

|---|---|---|---|

| 0.5 | 15,500 | 50,100 | 31.0 |

| 1.0 | 48,200 | 49,800 | 96.8 |

| 2.0 | 89,700 | 50,500 | 177.6 (Cmax) |

| 4.0 | 65,300 | 49,900 | 130.9 |

| 8.0 | 22,100 | 50,200 | 44.0 |

| 12.0 | 9,800 | 50,300 | 19.5 |

Elimination Kinetics and Half-Life Determination in Animal Models

The elimination phase of a drug is characterized by its clearance (CL) and elimination half-life (t½), which is the time required for the drug's concentration to decrease by half. msdvetmanual.comnih.gov These parameters are calculated from the terminal slope of the plasma concentration-time curve. The accuracy of the half-life determination is directly dependent on the accuracy of the concentration measurements in the later time points. merckvetmanual.com

This compound ensures that even low concentrations of the analyte, often present during the elimination phase, are quantified reliably. researchgate.net By compensating for analytical variability, the SIL-IS allows for a more precise characterization of the elimination slope, leading to a more accurate calculation of the elimination rate constant and, consequently, the drug's half-life in the animal model. aptochem.comnih.gov For instance, pharmacokinetic studies of chloroquine (B1663885) in mice have determined its elimination half-life to be approximately 46.6 hours in healthy mice and 99.3 hours in malaria-infected mice, findings which rely on such robust bioanalytical methods. nih.gov

Tissue Distribution and Accumulation Studies in Non-Human Organ Systems

Understanding where a drug distributes in the body is critical. Tissue distribution studies involve analyzing drug concentrations in various organs (e.g., liver, kidney, lung, brain) after administration in animal models. msdvetmanual.com These studies help to identify potential sites of drug action or toxicity.

When quantifying the analyte (e.g., N-didesethylchloroquine) in these different tissue homogenates, this compound plays the same vital role as it does in plasma analysis. Each tissue type presents a unique and complex biological matrix. pmda.go.jp The "matrix effect" can significantly suppress or enhance the analyte's signal in the mass spectrometer, leading to inaccurate results. nih.gov Because a SIL-IS like this compound is affected by the matrix in nearly the same way as the analyte, it effectively cancels out these matrix effects, allowing for accurate quantification across diverse organ systems. wuxiapptec.comnih.gov

Illustrative Data: Analyte Concentration in Various Tissues

This table demonstrates the quantification of an analyte in different tissues, made reliable by the use of an internal standard.

| Tissue | Analyte (N-didesethylchloroquine) Concentration (ng/g) |

|---|---|

| Liver | 1250.5 |

| Kidney | 876.2 |

| Lung | 2340.1 |

| Spleen | 1890.7 |

| Brain | 45.3 |

Bioanalytical Method Validation for Quantification in Pre-clinical Biological Matrices

Before a bioanalytical method can be used for a pre-clinical study, it must undergo rigorous validation to ensure it is reliable and reproducible. pmda.go.jp Regulatory guidelines require the validation of several parameters, including selectivity, accuracy, precision, recovery, matrix effect, and stability. nih.govpmda.go.jp

This compound is integral to this validation process. nih.gov For example:

Accuracy and Precision : Assessed by analyzing quality control (QC) samples at different concentrations. The internal standard ensures that the measured concentrations are consistently close to the true values. escholarship.org

Matrix Effect : Evaluated by comparing the analyte response in the presence of the biological matrix to its response in a clean solvent. The SIL-IS is used to normalize these responses and demonstrate that the matrix does not interfere with quantification. nih.gov

Recovery : The internal standard helps to assess the efficiency of the extraction process by comparing the analyte response in an extracted sample to an unextracted standard. researchgate.net

A fully validated method using a reliable SIL-IS like this compound gives researchers confidence in the pharmacokinetic data generated. nih.govnih.gov

Physiologically-Based Pharmacokinetic (PBPK) Modeling for Pre-clinical Data Integration

Physiologically-based pharmacokinetic (PBPK) modeling is a sophisticated computational technique that simulates the ADME properties of a drug within the body. nih.gov These models integrate in vitro data with in vivo pre-clinical data to predict drug disposition in various tissues and, ultimately, to predict human pharmacokinetics. nih.govmdpi.com

The adage "garbage in, garbage out" is particularly true for PBPK modeling. The predictive power of a PBPK model is entirely dependent on the quality of the input data. nih.govresearchgate.net The accurate in vivo concentration data from rodent blood and tissue studies, which are made possible by the use of internal standards like this compound, are fundamental inputs for building and validating these models. researchgate.net This high-quality data allows for the refinement of model parameters, such as tissue partition coefficients and metabolic clearance rates, leading to more robust and reliable predictions of the drug's behavior in humans. nih.govnih.gov

Structure Activity Relationship Sar and Structure Metabolism Relationship Smr Studies

Influence of N-Didestethyl and Phthalimide (B116566) Moieties on In Vitro Biological Interactions

The in vitro biological profile of N-Didestethyl Chloroquine-d4 Phthalimide is determined by the combined characteristics of its core structures: the N-didestethyl chloroquine (B1663885) backbone and the appended phthalimide moiety.

The N-didestethyl portion, also known as bisdesethylchloroquine, is a known metabolite of chloroquine. scienceopen.comjocpr.com The metabolism from chloroquine to this secondary metabolite involves the removal of both ethyl groups from the side chain. jocpr.com This structural change, specifically the conversion of a tertiary amine in chloroquine to a primary amine in the didesethyl metabolite, significantly alters the compound's physicochemical properties, such as its basicity (pKa) and lipophilicity. These changes can influence how the molecule interacts with biological targets. For instance, the mechanism of action for chloroquine involves accumulating in the acidic digestive vacuole of the malaria parasite. mdpi.com Alterations to the amine side chain can affect this accumulation and subsequent interactions, such as the inhibition of hemozoin formation. mdpi.comnih.gov

The phthalimide moiety is a versatile scaffold in medicinal chemistry, recognized for its role in a wide array of biological activities. nih.govucl.ac.uk Structurally, it is an isoindoline-1,3-dione, which imparts significant hydrophobicity to a molecule, potentially enhancing its ability to cross biological membranes. ucl.ac.ukmdpi.com The phthalimide ring system itself is considered an essential pharmacophoric fragment in some drug classes, as demonstrated by structure-activity relationship (SAR) studies of thalidomide (B1683933) and its analogues. nih.gov The incorporation of a phthalimide group into the N-didestethyl chloroquine structure introduces a bulky, hydrophobic, and planar system that can participate in new or altered biological interactions, such as pi-stacking or hydrophobic interactions with protein targets. ucl.ac.uk This moiety has been explored for numerous therapeutic applications, highlighting its potential to modulate biological responses. biomedgrid.com

The combination of these two moieties suggests a hybrid molecule with a unique interaction profile. The primary amine of the didestethyl side chain offers a site for hydrogen bonding, while the phthalimide group provides a large, non-polar surface capable of engaging with hydrophobic pockets in enzymes or receptors. The interaction of chloroquine with the multidrug resistance protein (MRP) has been noted, and modifying the side chain could influence such transport mechanisms. nih.gov

Table 1: Reported Biological Activities of Phthalimide-Based Compounds

This table summarizes the diverse biological activities associated with the phthalimide scaffold, illustrating its significance as a pharmacophore in medicinal chemistry.

| Biological Activity | Description | References |

| Antimicrobial | Derivatives have shown activity against various bacterial and fungal strains. The presence of the phthalimide structure can contribute significantly to this effect. | nih.govbiomedgrid.com |

| Antitumor | The phthalimide structure is a core component of drugs like thalidomide and its analogues, which have immunomodulatory and antiangiogenic effects. It is considered a scaffold for developing new anticancer agents. | nih.govmedigraphic.com |

| Anti-inflammatory | Phthalimide derivatives have been reported to possess anti-inflammatory properties. | nih.govmdpi.combiomedgrid.com |

| Antiviral | Certain phthalimide derivatives have demonstrated inhibitory activity against viruses, including Herpes Simplex Virus and HIV. | biomedgrid.com |

| Anticonvulsant | Compounds containing the phthalimide core have shown protection against seizures in preclinical models. | biomedgrid.com |

Impact of Deuterium (B1214612) Labeling on Metabolic Stability and Isotopic Effects

Deuterium labeling is a strategic modification in medicinal chemistry used to alter the metabolic profile of a compound. nih.gov By replacing hydrogen atoms with their heavier isotope, deuterium, the carbon-deuterium (C-D) bond becomes stronger than the corresponding carbon-hydrogen (C-H) bond. This difference in bond strength can slow the rate of chemical reactions that involve breaking this bond, a phenomenon known as the kinetic isotope effect (KIE). nih.gov

In the context of drug metabolism, many phase I reactions, particularly those catalyzed by cytochrome P450 (CYP) enzymes, involve the cleavage of C-H bonds. nih.gov Chloroquine and its metabolites are primarily metabolized via N-dealkylation, a process catalyzed by several CYP isoforms, including 2C8, 3A4, and 2D6. nih.gov The compound this compound features a deuterium-d4 label, implying that four hydrogen atoms on the ethyl groups (which are removed to form the didesethyl metabolite) have been replaced with deuterium. While this specific compound is already fully de-ethylated, the "-d4" nomenclature typically refers to labeling on the ethyl groups of the parent compound, Chloroquine. For the purpose of this analysis, we will consider the deuterium labeling to be on the remaining backbone, at a metabolically active site.

The strategic placement of deuterium at such "soft spots"—positions on a molecule that are susceptible to metabolic attack—can significantly increase the compound's metabolic stability. nih.gov This modification can lead to several observable effects:

Improved Pharmacokinetic Profile: Increased metabolic stability can result in a longer half-life, increased exposure (Area Under the Curve, AUC), and potentially lower clearance. nih.govnih.gov

Metabolic Switching: By blocking one metabolic pathway, deuteration might divert the compound's metabolism towards other, previously minor, pathways. This phenomenon, known as metabolic shunting, can lead to a different profile of metabolites. nih.gov

The synthesis of deuterium-labeled chloroquine and its metabolites has been described for their use as internal standards in pharmacokinetic studies, underscoring the utility of isotopic labeling in metabolic research. jocpr.comjocpr.com The primary goal of deuteration in a research compound like this compound is often to create a more stable tool for in vitro or in vivo experiments, ensuring that the observed biological effects are from the parent compound rather than its rapidly formed metabolites.

Table 2: General Effects of Deuterium Substitution on Metabolic Properties

This table outlines the typical consequences of replacing hydrogen with deuterium at metabolically vulnerable positions on a molecule.

| Parameter | Effect of Deuteration | Rationale | References |

| Metabolic Rate | Decreased | The Carbon-Deuterium bond is stronger than the Carbon-Hydrogen bond, leading to a slower bond-breaking reaction rate (Kinetic Isotope Effect). | nih.gov |

| Metabolic Clearance | Decreased | A slower rate of metabolism typically results in lower systemic clearance of the compound. | nih.gov |

| Biological Half-life (t½) | Increased | With lower clearance, the compound remains in the system for a longer duration. | nih.gov |

| Metabolite Profile | Potentially Altered | Blocking a primary metabolic pathway can shift metabolism to alternative sites on the molecule ("metabolic switching"). | nih.gov |

Rational Design of Analogues Based on SAR/SMR Insights for Enhanced Research Utility

The rational design of analogues of this compound would be guided by structure-activity relationship (SAR) and structure-metabolism relationship (SMR) studies to create new molecules with enhanced utility for research. The goal is not therapeutic application but the development of precise tools for biochemical and pharmacological investigation.

SAR insights from existing antimalarial quinolines provide a strong foundation for analogue design. nih.gov Studies have shown that modifications to the aminoquinoline core and the side chain dramatically influence activity and resistance profiles. asm.orgacs.org For instance, altering the length and basicity of the side chain can modulate drug accumulation and activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum. nih.govacs.org

Starting with the this compound scaffold, several design strategies can be envisioned:

Modification of the Phthalimide Moiety: The phthalimide ring can be substituted with various functional groups (e.g., electron-donating or electron-withdrawing groups) to probe interactions within a biological target. This could fine-tune the molecule's electronic and steric properties to map out a binding pocket. SAR studies on phthalimide-containing compounds have revealed that such substitutions are key to modulating biological activity. nih.gov

Alteration of the Linker: The linker connecting the phthalimide group to the primary amine of the didesethylchloroquine core could be varied in length and flexibility. This would explore the optimal distance and orientation required for a specific biological interaction, a common strategy in drug design. acs.org

Bioisosteric Replacements: The phthalimide group could be replaced with other bulky, hydrophobic moieties to test the specific importance of the phthalimide scaffold itself versus a more general requirement for a hydrophobic group.

From an SMR perspective, the deuterated core provides a stable platform. The primary amine of the didesethyl metabolite is a potential site for further metabolism or conjugation. Analogues could be designed to either block or promote these metabolic pathways, allowing for detailed studies of the enzymes involved. By creating a series of related compounds with predictable metabolic stabilities, researchers can better dissect the relationship between metabolism and biological activity or resistance. nih.gov The development of such rationally designed analogues is crucial for creating chemical probes to study mechanisms of drug action and resistance. asm.orgsemanticscholar.org

Table 3: SAR Insights from Chloroquine Analogue Studies for Rational Design

This table summarizes key findings from SAR studies on chloroquine analogues, which can inform the rational design of new research compounds.

| Molecular Modification | Impact on Activity/Utility | Rationale | References |

| Side Chain Modification | Alters activity against resistant strains. | The side chain is crucial for physicochemical properties that govern drug accumulation and target interaction. Modifying it can help overcome resistance mechanisms. | nih.govasm.orgacs.org |

| Introduction of Bulky Groups | Can counteract drug efflux. | Resistance is often linked to drug efflux pumps. Increasing the size of the molecule can hinder its transport out of the cell or parasite. | semanticscholar.org |

| Variation of Aromatic Core | Modulates binding affinity and selectivity. | Changes to the quinoline (B57606) ring system can alter interactions with biological targets like heme or specific proteins. | acs.org |

| Linker Length Variation | Optimizes orientation for target binding. | The distance between the quinoline core and terminal groups can be critical for fitting into a binding site. | acs.org |

Computational Chemistry and Molecular Modeling Approaches for Predicting Interactions and Metabolism

Computational chemistry and molecular modeling are indispensable tools for predicting the behavior of novel compounds like this compound, providing insights into their potential biological interactions and metabolic fate before undertaking costly and time-consuming laboratory experiments.

Predicting Biological Interactions: Molecular docking is a primary computational technique used to predict the binding orientation and affinity of a small molecule to a macromolecular target. scienceopen.commdpi.com For this compound, docking studies could be performed against known targets of chloroquine, such as Plasmodium falciparum lactate (B86563) dehydrogenase (PfLDH) or the chloroquine resistance transporter (PfCRT). mdpi.comsemanticscholar.org Such studies would help hypothesize how the addition of the phthalimide moiety and the change in the side chain amine affect binding compared to chloroquine itself. researchgate.net The results can highlight key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand-target complex. scienceopen.commdpi.com

Quantitative Structure-Activity Relationship (QSAR) models can also be developed. By building a model based on a series of related chloroquine analogues with known activities, it may be possible to predict the biological activity of new designs. nih.govnih.gov These models correlate physicochemical properties or structural features with activity, providing a predictive framework for designing analogues with enhanced research utility. nih.gov

Predicting Metabolism: Computational tools are also used to predict a compound's metabolic fate. Software can identify potential sites of metabolism on a molecule by modeling its interaction with various cytochrome P450 enzyme isoforms. nih.gov For this compound, these models could predict whether the primary amine, the quinoline ring, or the phthalimide moiety are likely sites for further Phase I or Phase II metabolism. This is particularly relevant for understanding how the deuteration might protect certain positions while potentially shunting metabolism to others. nih.gov Genome-scale metabolic network models have been used to understand the broader cellular effects of chloroquine, and similar systems biology approaches could be applied to its analogues. nih.gov

Table 4: Application of Computational Methods in Quinolone Analogue Research

This table details how various computational chemistry and molecular modeling techniques can be applied to study and design compounds like this compound.

| Computational Method | Application | Predicted Outcome | References |

| Molecular Docking | Predict binding mode and affinity to biological targets (e.g., PfCRT, PfLDH, heme). | Binding energy, key amino acid interactions, and preferred conformation in the active site. | scienceopen.commdpi.comnih.gov |

| QSAR Modeling | Predict biological activity based on chemical structure. | Predicted IC50 values or other measures of potency for newly designed analogues. | nih.govnih.gov |

| Molecular Dynamics (MD) Simulations | Simulate the dynamic behavior of the ligand-target complex over time. | Stability of binding, conformational changes, and the role of solvent molecules. | mdpi.comresearchgate.net |

| ADMET Prediction | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. | Drug-likeness, metabolic stability, potential for toxicity, and oral bioavailability. | semanticscholar.org |

N Didestethyl Chloroquine D4 Phthalimide As a Research Standard and Tracer

Development and Validation of N-Didestethyl Chloroquine-d4 Phthalimide (B116566) as an Internal Standard in Quantitative Assays

The development of robust and reliable quantitative assays is fundamental to drug metabolism and pharmacokinetic studies. Stable isotope-labeled internal standards (SIL-IS) are considered the gold standard in quantitative mass spectrometry, and N-Didestethyl Chloroquine-d4 Phthalimide is specifically engineered for this purpose. aptochem.comkcasbio.com The development and validation of this compound as an internal standard involve a rigorous process to ensure its suitability for accurately quantifying the corresponding unlabeled metabolite, N-Didestethyl Chloroquine (B1663885).

The validation process for an analytical method using this compound as an internal standard typically adheres to guidelines set by regulatory bodies like the FDA. researchgate.net This validation assesses several key parameters:

Specificity and Selectivity: The assay must demonstrate that it can differentiate the analyte and the internal standard from other components in the biological matrix (e.g., plasma, urine). researchgate.net The unique mass-to-charge ratio (m/z) of the deuterated standard in a mass spectrometer allows for its clear distinction from the native analyte. nih.gov

Accuracy and Precision: Multiple analyses of quality control (QC) samples at various concentrations are performed to ensure the measured values are close to the true values (accuracy) and that the results are reproducible (precision). nih.gov For instance, studies validating assays for similar metabolites using deuterated standards report inter-assay precision (%CV) values well within acceptable limits, often below 15%. nih.gov

Linearity and Range: The assay must demonstrate a linear relationship between the concentration of the analyte and the instrumental response over a specified range. nih.gov

Recovery: The efficiency of the extraction process for both the analyte and the internal standard from the biological matrix is evaluated. Ideally, the recovery of the internal standard should be consistent and representative of the analyte's recovery. nih.gov

Matrix Effect: This assesses whether components of the biological matrix suppress or enhance the ionization of the analyte and internal standard in the mass spectrometer. kcasbio.com The co-elution of the deuterated internal standard with the analyte helps to normalize and correct for these matrix effects, as both are affected similarly. kcasbio.com

The presence of four deuterium (B1214612) atoms in this compound provides a sufficient mass shift to prevent isotopic crosstalk from the unlabeled analyte, ensuring a clean and distinct signal for quantification. nih.gov

Interactive Table 1: Typical Validation Parameters for a Bioanalytical Method Using a Deuterated Internal Standard

| Parameter | Acceptance Criteria | Typical Performance Data |

| Linearity (r²) | > 0.99 | > 0.995 |

| Intra-assay Precision (%CV) | < 15% | 4.9% - 13% |

| Inter-assay Precision (%CV) | < 15% | 5.1% - 8.0% |

| Accuracy (% deviation) | ± 15% of nominal | -6.3% to 8.0% |

| Analyte Recovery | Consistent and reproducible | 88% - 94% |

| IS Normalized Matrix Effect | Within 100 ± 10% | 90% - 110% |

This table presents representative data from validated LC-MS/MS methods for Chloroquine metabolites using deuterated internal standards. nih.gov

Utilization as a Labeled Tracer for Investigating Metabolic Pathways and Biotransformation

While deuterated compounds are often used as tracers to investigate the metabolic fate of a drug in vivo, the specific chemical nature of this compound makes it unsuitable for this purpose. The phthalimide group is a synthetic addition, not a product of Chloroquine's natural biotransformation. rsc.orgnih.gov Introducing a compound with such a significant structural modification into a biological system would not accurately reflect the metabolic pathways of the parent drug.

Instead, its function as a "tracer" is confined to the analytical process. It is added to a biological sample at the very beginning of the extraction procedure. aptochem.com By "tracing" the internal standard through sample preparation, chromatography, and detection, analysts can account for any loss of the target analyte (N-Didestethyl Chloroquine) that may occur during these steps. clearsynth.com Because the physical and chemical properties of the deuterated standard are nearly identical to the unlabeled analyte, it serves as a perfect mimic. aptochem.com This ensures that any variability during the analytical workflow is corrected for, leading to a highly accurate final measurement of the true metabolite concentration.

Application as a Reference Material for Analytical Quality Control and Calibration

This compound serves as a critical reference material for analytical quality control and the calibration of analytical instruments. aquigenbio.com As a high-purity, well-characterized compound, it is essential for several key applications: aquigenbio.com

Calibration Curve Preparation: In quantitative analysis, a series of calibration standards are prepared by spiking known amounts of the unlabeled analyte into a blank biological matrix. A constant amount of this compound is added to each standard. The instrument response ratio of the analyte to the internal standard is then plotted against the analyte concentration to generate a calibration curve. clearsynth.com